molecular formula C18H10BrN3O2S B12112675 (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12112675
M. Wt: 412.3 g/mol
InChI Key: SBOBZTOCXSZQCA-PFONDFGASA-N
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Description

The compound (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic molecule featuring a thiazolo[3,2-a]benzimidazol-3(2H)-one core fused with a 5-bromo-1-methyl-2-oxoindolylidene substituent. This Z-configuration ensures a planar geometry critical for π-π stacking and intermolecular interactions, which are often associated with biological activity . The bromine atom at position 5 of the indole ring likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the 1-methyl group may improve metabolic stability compared to ethyl or unsubstituted analogs .

Properties

Molecular Formula

C18H10BrN3O2S

Molecular Weight

412.3 g/mol

IUPAC Name

(2Z)-2-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H10BrN3O2S/c1-21-12-7-6-9(19)8-10(12)14(16(21)23)15-17(24)22-13-5-3-2-4-11(13)20-18(22)25-15/h2-8H,1H3/b15-14-

InChI Key

SBOBZTOCXSZQCA-PFONDFGASA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)/C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C1=O

Origin of Product

United States

Preparation Methods

Bromination Post-Functionalization

Direct bromination of the pre-coupled product using NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at the indole’s 5-position. However, this method suffers from low regioselectivity (<60%) and requires rigorous purification.

Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of the thiazolo-benzimidazolone undergoes coupling with 5-bromo-1-methylindole under Pd(PPh₃)₄ catalysis. While this route offers modularity, the yield is suboptimal (45–50%) due to steric hindrance.

Industrial-Scale Considerations

Cost-Efficiency Analysis :

StepCost DriverOptimization Strategy
CyclizationDMF solventReplace with recyclable PEG-400
OxidationH₂O₂ consumptionCatalytic TiO₂ with O₂ gas
MethylationNaH safety concernsUse K₂CO₃ in DMSO

Environmental Impact :

  • Waste Reduction : 85% solvent recovery via distillation.

  • E-Factor : 12.5 kg waste/kg product (improved from 18.2 kg/kg) .

Chemical Reactions Analysis

Reactivity of the Bromine Substituent

The 5-bromo group on the indole ring is a key reactive site. Common transformations include:

  • Nucleophilic Substitution : The bromine atom can undergo displacement with nucleophiles (e.g., amines, alkoxides) under palladium or copper catalysis. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions to form biaryl derivatives .

  • Reductive Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) may reduce the C-Br bond to C-H, yielding the dehalogenated product .

Transformations at the Oxo Group

The 2-oxo group in the indole moiety participates in:

  • Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. For instance, condensation with phenylhydrazine generates hydrazone derivatives (Scheme 31 in ).

  • Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces the carbonyl to a hydroxyl group, forming a secondary alcohol .

Cycloaddition and Conjugation-Based Reactions

The conjugated system (indolylidene-thiazolo-benzimidazole) enables:

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes, forming six-membered cycloadducts. Substituents on the indole ring influence regioselectivity .

  • Electrophilic Aromatic Substitution : Bromine directs incoming electrophiles (e.g., nitration, sulfonation) to para positions on the indole ring, though steric hindrance from the thiazolo-benzimidazole may limit reactivity .

Modifications of the Thiazolo-Benzimidazole Core

  • Oxidation : The sulfur atom in the thiazole ring oxidizes to sulfoxide (H₂O₂/AcOH) or sulfone (KMnO₄) .

  • Ring-Opening Reactions : Treatment with strong acids (e.g., HBr) cleaves the thiazole ring, yielding mercaptobenzimidazole intermediates (Scheme 5 in ).

Biological Activity-Driven Reactions

Analogous compounds exhibit antitumor and antimicrobial activities, suggesting potential for:

  • Pro-drug Synthesis : Acylation or phosphorylation of hydroxyl or amine groups to enhance bioavailability .

  • Metal Complexation : Coordination with transition metals (e.g., Pt, Cu) to form complexes with enhanced cytotoxicity (observed in related thiazole derivatives) .

Key Research Findings

  • Antitumor Potential : Structural analogs with halogen substituents show IC₅₀ values <10 μM against cancer cell lines (e.g., HCT-116, HepG2) .

  • Regioselectivity in Cycloadditions : Electron-withdrawing groups (e.g., Br) enhance reactivity toward electron-rich dienes .

  • Stability : The Z-configuration stabilizes the conjugated system, reducing isomerization under mild conditions .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of thiazolo[3,2-a]benzimidazole derivatives, including the target compound, typically involves multi-step reactions that may include cyclization and functionalization of precursors such as 2-mercaptobenzimidazole and various carbonyl compounds. The structural characteristics are essential for understanding the interactions of these compounds with biological targets.

Biological Activities

Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit a range of biological activities:

  • Anticancer Activity :
    • Several studies have reported that compounds within this class demonstrate significant cytotoxicity against various cancer cell lines. For instance, the introduction of halogen substituents has been shown to enhance the anticancer properties of these compounds by affecting their interactions with DNA and other cellular targets .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against both bacterial and fungal strains. The presence of the thiazole ring is believed to contribute to its ability to disrupt microbial cell membranes .
  • Antiviral Activity :
    • Some derivatives have shown promise as antiviral agents. The structural modifications at specific positions can influence their effectiveness against viral pathogens by interfering with viral replication processes .
  • Enzyme Inhibition :
    • Thiazolo[3,2-a]benzimidazoles have been studied for their potential as enzyme inhibitors, particularly in relation to enzymes involved in cancer metabolism and inflammation .

Case Studies

Several case studies highlight the applications of (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one:

Case Study 1: Anticancer Research

A study published in the International Journal of Biological Chemistry Sciences investigated the cytotoxic effects of synthesized thiazolo[3,2-a]benzimidazoles on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for development as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thiazolo[3,2-a]benzimidazole derivatives demonstrated significant activity against Staphylococcus aureus and Candida albicans. The study emphasized the role of structural modifications in enhancing antimicrobial potency .

Case Study 3: Enzyme Inhibition

A recent investigation focused on the enzyme inhibitory effects of thiazolo[3,2-a]benzimidazoles against certain kinases implicated in cancer signaling pathways. The findings revealed that specific derivatives could effectively inhibit kinase activity, providing insights into their potential use as targeted cancer therapies .

Mechanism of Action

  • Without specific data, we can only speculate. considering its structural complexity, it might:
    • Interact with enzymes or receptors due to its heterocyclic rings.
    • Modulate cellular pathways related to inflammation, cell growth, or apoptosis.
    • Further research is needed to pinpoint exact targets.
  • Comparison with Similar Compounds

    Structural and Physicochemical Properties

    Key structural analogs differ in substituents, core heterocycles, and stereochemistry, which influence physicochemical properties and bioactivity:

    Table 1: Structural and Physicochemical Comparison

    Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) LogP Reference
    Target Compound Thiazolo[3,2-a]benzimidazol-3(2H)-one 5-bromo-1-methyl-2-oxoindol-3-ylidene C19H12BrN3O2S* ~443.3* ~3.8*
    BB-6827740 Thiazolo[3,2-a]benzimidazol-3(2H)-one 5-bromo-2-fluorobenzylidene C16H8BrFN2OS 375.2 3.71
    Compound Thiazolo[3,2-b][1,2,4]triazol-5(6H)-one 5-bromo-1-ethyl, 2-methoxyphenyl C21H15BrN4O3S 483.34
    (Z)-2-(4-Chlorobenzylidene) Analog Thiazolo[3,2-a]imidazol-3(2H)-one 4-chlorobenzylidene C16H9ClN2OS 320.8
    Lead Compound 5b Thiazolidin-4-one 3-hydroxyphenyl, indol-3-ylmethylene C19H13N3O2S2 403.4

    *Calculated values based on structural analogs.

    • Substituent Effects :

      • Bromine atoms (target compound, BB-6827740) increase molecular weight and lipophilicity (LogP ~3.7–3.8), enhancing membrane permeability .
      • Methyl/ethyl groups (target vs. ) affect metabolic stability; bulkier alkyl chains may reduce enzymatic degradation .
      • Fluorine in BB-6827740 improves electronegativity and bioavailability compared to bromine .
    • Core Heterocycles :

      • Thiazolo[3,2-a]benzimidazolones (target, BB-6827740) exhibit greater planarity than thiazoloimidazoles (), favoring DNA intercalation or kinase inhibition .
    Stereochemical and Crystallographic Considerations
    • The Z-configuration in the target compound and analogs () enforces a planar conformation, critical for binding rigid enzyme pockets .
    • X-ray data for (Z)-2-(4-chlorobenzylidene) analogs reveal dihedral angles <5° between core and substituent, optimizing hydrophobic interactions .

    Biological Activity

    The compound (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic derivative that combines multiple bioactive scaffolds, including thiazole and benzimidazole. These structural motifs are known for their diverse biological activities, making this compound a subject of interest in pharmacological research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    • Molecular Formula : C19H13BrN4O2S
    • Molar Mass : 441.3 g/mol
    • CAS Number : 222035-13-4

    The compound features a thiazole ring fused with a benzimidazole moiety, which is known to enhance biological activity through various mechanisms including enzyme inhibition and receptor modulation.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of thiazole-containing compounds. The thiazole scaffold has been associated with a range of antibacterial and antifungal activities. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

    Table 1: Antimicrobial Activity of Thiazole Derivatives

    CompoundTarget OrganismMIC (µg/mL)Reference
    5bC. albicans3.92
    5cAspergillus niger4.01
    Compound XStaphylococcus aureus16

    Anticancer Activity

    The benzimidazole moiety is recognized for its anticancer properties. Compounds containing this structure have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, studies have indicated that similar compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

    Case Study: Anticancer Efficacy

    In a study evaluating the cytotoxic effects of related compounds on MCF-7 cells, it was found that certain derivatives exhibited IC50 values in the range of 10–20 µM, suggesting significant potential for further development as anticancer agents .

    Neuroprotective Activity

    Emerging research suggests that compounds similar to (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may possess neuroprotective properties. For instance, derivatives have shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are involved in neurodegenerative diseases such as Alzheimer's .

    Table 2: Neuroprotective Activity

    CompoundTarget EnzymeIC50 (µM)Reference
    Compound YMAO-B0.212
    Compound ZAChE0.264

    The biological activities of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The thiazole and benzimidazole rings can interact with active sites of various enzymes, leading to inhibition.
    • Receptor Modulation : These compounds may act as agonists or antagonists at specific receptors involved in disease pathways.
    • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that mitigate oxidative damage in cells.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are employed to synthesize (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one?

    • Methodology : The compound is synthesized via condensation reactions between indole derivatives and thiazolo-benzimidazole precursors. Key steps include:

    • Reflux conditions : Using acetic acid as a solvent under reflux (3–5 hours) to facilitate cyclization .
    • Reductive cyclization : Sodium dithionite (Na₂S₂O₄) in aqueous HCl to reduce intermediates, yielding benzimidazole derivatives (e.g., 59–65% yields) .
    • Critical intermediates : 5-bromo-1-methyl-2-oxoindole and thiazolo[3,2-a]benzimidazole frameworks, often prepared via halogenation or Suzuki coupling .

    Q. How is the compound characterized structurally and spectroscopically?

    • Techniques :

    • 1H/13C NMR : Confirms regioselectivity and Z-configuration via chemical shifts (e.g., indole NH at δ 10–12 ppm; thiazole protons at δ 7–8 ppm) .
    • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₂BrN₃O₂S: 438.9872; observed: 438.9869) .
    • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
      • Crystallography : Single-crystal X-ray diffraction resolves π-stacking interactions in the thiazolo-benzimidazole core .

    Q. What are the common impurities or byproducts during synthesis?

    • Byproducts :

    • Oxidation products : Unreacted indole-2-carboxylic acid derivatives due to incomplete cyclization .
    • Diastereomers : E-isomers may form if reaction conditions (e.g., temperature, solvent polarity) are suboptimal .
      • Mitigation : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

    Advanced Research Questions

    Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

    • Approach :

    • Variables : Temperature (80–120°C), solvent (acetic acid vs. DMF), and catalyst (e.g., NaOAc) are tested using factorial design .
    • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 100°C in acetic acid with 2.0 equiv NaOAc) to maximize yield (up to 72%) and minimize byproducts .
      • Case study : Flow chemistry reduces reaction time from 5 hours (batch) to 30 minutes (continuous flow) while maintaining >95% purity .

    Q. What structure-activity relationships (SAR) govern the biological activity of thiazolo-benzimidazole derivatives?

    • Key findings :

    • Bromine substitution : The 5-bromo group enhances antibacterial activity (MIC: 2 µg/mL against S. aureus) by increasing lipophilicity and membrane penetration .
    • Methyl group at N1 : Reduces cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) compared to unsubstituted analogs .
    • Thiazolo-benzimidazole core : Essential for intercalation into DNA, as shown in molecular docking studies with topoisomerase II .

    Q. What mechanistic insights explain its antiproliferative activity in cancer cells?

    • Pathways :

    • Topoisomerase inhibition : Competes with ATP-binding sites (docking score: −9.2 kcal/mol) .
    • ROS induction : Increases intracellular ROS by 300% in HCT116 cells, triggering apoptosis (Annexin V assay) .
      • Pharmacokinetics : Moderate metabolic stability (t₁/₂ = 2.1 hours in human liver microsomes) due to cytochrome P450-mediated oxidation .

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